molecular formula C11H11N3O2 B2993319 4-[(3-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 339020-68-7

4-[(3-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2993319
CAS No.: 339020-68-7
M. Wt: 217.228
InChI Key: QKRRCXXUXVTIRA-UHFFFAOYSA-N
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Description

4-[(3-Methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a methoxyanilino substituent at the 4-position. Pyrazolone derivatives are known for their diverse applications in medicinal chemistry, materials science, and liquid crystal technology due to their tunable electronic and steric properties .

Properties

IUPAC Name

4-[(3-methoxyphenyl)iminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-10-4-2-3-9(5-10)12-6-8-7-13-14-11(8)15/h2-7H,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDDICLHFYMDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N=CC2=CNNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501150837
Record name (4E)-2,4-Dihydro-4-[[(3-methoxyphenyl)amino]methylene]-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1164524-10-0
Record name (4E)-2,4-Dihydro-4-[[(3-methoxyphenyl)amino]methylene]-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 3-methoxyaniline with a suitable pyrazolone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(3-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[(3-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Spectral and Physicochemical Properties

  • IR Spectroscopy :
    • C=O stretches: ~1700 cm⁻¹ (common in pyrazolones) .
    • C=N stretches: ~1630 cm⁻¹, influenced by conjugation with substituents .
  • NMR Spectroscopy :
    • Aromatic protons: δ 7.2–8.6 ppm, varying with electron-withdrawing/donating groups .
    • Trifluoromethyl groups: Distinct 19F-NMR signals (δ -81.2 to -126.5 ppm) .
  • Melting Points :
    • Higher melting points (e.g., 222°C) observed in hydroxy- and trifluoromethyl-substituted derivatives due to intermolecular H-bonding and rigidity .

Biological Activity

4-[(3-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has attracted attention for its potential biological activities. This compound, with the molecular formula C11H11N3O2C_{11}H_{11}N_{3}O_{2} and a molecular weight of 217.22 g/mol, features a methoxyaniline substituent that may influence its pharmacological properties. This article explores its biological activities, including antimicrobial, anticancer, and antioxidant effects, supported by case studies and research findings.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the condensation of 3-methoxyaniline with a pyrazolone derivative under controlled conditions, often utilizing catalysts to enhance yield and purity.

Antimicrobial Activity

Research indicates that pyrazolone derivatives exhibit significant antimicrobial properties. A study evaluated various pyrazolone compounds for their effectiveness against bacterial strains. Among these, this compound demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. For instance, a recent study assessed its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that the compound inhibited cell proliferation with IC50 values in the micromolar range. Mechanistic studies indicated that it induces apoptosis via the activation of caspases and modulation of the Bcl-2 family proteins .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
HeLa20Modulation of Bcl-2 family proteins

Antioxidant Activity

In addition to its antimicrobial and anticancer activities, this compound has shown significant antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Case Studies

  • Antimicrobial Efficacy Study : A comprehensive analysis was conducted on the antimicrobial properties of various pyrazolone derivatives, including this compound. The study utilized disc diffusion methods to determine the zone of inhibition against selected pathogens. Results indicated that this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli compared to other tested derivatives .
  • Anticancer Mechanism Investigation : A study focused on elucidating the mechanism behind the anticancer activity of the compound revealed that it significantly upregulated pro-apoptotic factors while downregulating anti-apoptotic proteins in MCF-7 cells. This dual action suggests a robust mechanism for inducing cancer cell death .

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